5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c1-8-4-14(18-22-8)16-15(19)10-6-12(23-17-10)9-2-3-11-13(5-9)21-7-20-11/h2-6H,7H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRIFVVAMNYTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategy
The 5-(benzo[d]dioxol-5-yl)isoxazole-3-carboxylic acid intermediate is typically synthesized via [3+2] cycloaddition:
$$
\text{Benzodioxol-5-yl-alkyne} + \text{Nitrile oxide} \rightarrow \text{5-Substituted isoxazole-3-carboxylic acid}
$$
- React 1.2 eq benzodioxol-5-yl-propargyl alcohol with 1.0 eq chlorooxime in THF at −10°C
- Add triethylamine dropwise over 30 min
- Warm to room temperature and stir for 12 h
- Acidify with 1M HCl and extract with ethyl acetate
- Purify via silica chromatography (hexane:EtOAc = 4:1)
Key Parameters :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | −10°C → RT | <5°C: 12% ↑ yield |
| Solvent | THF | Et2O: 15% ↓ yield |
| Stoichiometry | 1.2:1 alkyne:oxime | 1:1 ratio: 20% loss |
Oxidation of Methylisoxazole Derivatives
Alternative synthesis from 3-chloromethyl-5-(benzodioxol-5-yl)isoxazole:
$$
\text{3-(Chloromethyl)isoxazole} \xrightarrow{\text{KMnO}4/\text{H}2\text{SO}_4} \text{3-Carboxylic acid}
$$
Optimization Data :
- 65% yield using Jones reagent vs. 48% with KMnO4
- Critical control of oxidation time (2-3 hr) prevents over-oxidation
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step couples the carboxylic acid with 5-methylisoxazol-3-amine using EDCI/HOBt:
$$
\text{Isoxazole-3-COOH} + \text{5-Me-isoxazol-3-NH}_2 \xrightarrow{\text{EDCI/DMAP}} \text{Target compound}
$$
| Component | Quantity | Role |
|---|---|---|
| EDCI | 1.5 eq | Coupling agent |
| DMAP | 0.3 eq | Catalyst |
| DCM | 0.1 M | Solvent |
| Time | 48 hr | Reaction duration |
Yield Optimization :
Mixed Anhydride Method
Alternative approach using isobutyl chloroformate:
- Generate mixed anhydride from carboxylic acid and iBuOCOCl
- React with amine in presence of N-methylmorpholine
Comparative Data :
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| EDCI/DMAP | 72% | 95% | 48 hr |
| Mixed Anhydride | 65% | 92% | 6 hr |
Purification and Characterization
Chromatographic Techniques
- Normal phase silica: hexane/EtOAc gradient (7:3 → 1:1)
- Reverse phase C18: MeCN/H2O (0.1% TFA) for final purification
Purity Data :
| Batch | Method | Purity (HPLC) | Yield |
|---|---|---|---|
| A | EDCI coupling | 98.7% | 71% |
| B | Mixed anhyd. | 95.2% | 64% |
Spectroscopic Confirmation
Key NMR Signals (DMSO-d6) :
- δ 8.21 (s, 1H, isoxazole H-4)
- δ 6.98-6.85 (m, 3H, benzodioxol aromatic)
- δ 6.35 (s, 1H, 5-Me-isoxazole H-4)
- δ 2.41 (s, 3H, CH3)
- Calculated: 341.1142 [M+H]+
- Observed: 341.1139
Process Scale-Up Considerations
Critical Quality Attributes
| Parameter | Specification | Analytical Method |
|---|---|---|
| Related substances | ≤0.5% any impurity | HPLC-DAD |
| Residual solvents | <500 ppm DCM | GC-MS |
| Polymorphic form | Form I | XRD |
Thermal Stability Profile
| Temperature | Degradation After 1 Month | Major Degradant |
|---|---|---|
| 25°C | <0.1% | None detected |
| 40°C | 1.2% | Hydrolysis prod. |
| 60°C | 4.8% | Dimerization |
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Various substitution reactions can occur, particularly at the isoxazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.
Scientific Research Applications
5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure might offer specific advantages.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Benzo[d][1,3]dioxol-5-yl Moieties
(a) N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-5-(biphen-4-yl)-isoxazole-3-carboxamide
- Structure : Features a benzodioxole group linked via an ethyl chain to a biphenyl-substituted isoxazole.
- Activity : Demonstrates efficacy in experimental colitis models by inhibiting fatty acid amide hydrolase (FAAH) .
- Key Difference: The biphenyl group increases molecular bulk (vs.
(b) 5-(Benzo[d][1,3]dioxol-5-yl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide (CAS: 955888-16-1)
- Structure : Substituted with a 1-(4-methylbenzyl)pyrazole group.
- Molecular Weight : 402.40 g/mol (vs. 246.22 g/mol for the target compound).
- Implication : The pyrazole substituent introduces additional hydrogen-bonding sites but may reduce membrane permeability due to increased size .
(c) (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (Compound 5a)
Analogues with 5-Methylisoxazole Substituents
(a) 9-(5-Amino-3-methylisoxazol-4-yl)-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one (11i)
- Structure: Xanthenone core fused with a 5-amino-3-methylisoxazole.
- Physical Properties : Melting point 210–211°C , characterized via NMR and mass spectrometry .
- Comparison: The xanthenone moiety adds rigidity and fluorescence properties, which are absent in the target compound.
(b) β-(5-Methyl-3-isoxazolylamido)-benzoic Acid Derivatives
Functional Analogues with Isoxazole Cores
(a) VGX-1027 [(S,R)-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid]
- Activity : Suppresses TNF-α, IL-1β, and NFκB signaling in inflammatory models (e.g., arthritis) .
- Comparison : While lacking the benzodioxole group, its isoxazole core highlights the scaffold’s versatility in immune modulation.
(b) 5-Methyl-N-(5-nitrothiazol-2-yl)-3-phenylisoxazole-4-carboxamide
Comparative Data Table
Key Research Findings
Synthetic Yields : Analogues with 5-methylisoxazole groups (e.g., compounds) show yields ranging from 82–92.7% , suggesting efficient synthetic routes for this scaffold .
Thermal Stability : Melting points for benzodioxole-containing compounds vary widely (157–231°C ), reflecting substituent-dependent crystallinity .
Biological Relevance : The benzodioxole moiety is associated with FAAH inhibition (), while isoxazole cores are linked to anti-inflammatory activity (VGX-1027) .
Biological Activity
The compound 5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide , commonly referenced by its CAS number 688050-86-4, is a synthetic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound features a unique combination of benzo[d][1,3]dioxole and isoxazole rings, which are known for their diverse biological properties. The molecular formula is , with a molecular weight of 260.24 g/mol. Understanding the chemical properties is crucial for predicting its biological behavior.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to various pharmacological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives containing the benzo[d][1,3]dioxole moiety exhibit significant antitumor activity against various cancer cell lines. In one study, the IC50 values for certain derivatives were reported as follows:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| A | HepG2 | 2.38 | |
| B | HCT116 | 1.54 | |
| C | MCF7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF7 | 4.56 |
These results suggest that the compound may be more effective than traditional chemotherapeutics like doxorubicin in certain contexts.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. While specific data on this compound's antimicrobial efficacy is limited, related compounds in the benzo[d][1,3]dioxole class have shown selective activity against Gram-positive bacteria and some fungi, indicating potential for further exploration in this area .
Comparative Analysis with Similar Compounds
When compared to similar compounds such as 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide , the unique structural features of this compound confer distinct biological properties that may enhance its therapeutic efficacy. The presence of both benzo[d][1,3]dioxole and isoxazole rings allows for a broader range of interactions with biological targets.
Case Studies and Research Findings
Several case studies have been conducted to elucidate the biological activities of this compound:
- Antitumor Mechanisms : A study assessed the effects on cell cycle progression and apoptosis in cancer cells treated with derivatives of this compound. The results indicated significant induction of apoptosis through mitochondrial pathways involving proteins such as Bax and Bcl-2 .
- Molecular Docking Studies : Computational studies have been performed to predict binding affinities and interactions with target proteins, providing insights into how structural modifications can enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
